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This technical guide provides a comprehensive overview of the theoretical quantum chemical
calculations for 3,6-Dimethylpyridazine, a heterocyclic compound of interest in medicinal
chemistry and materials science. This document is intended for researchers, scientists, and
drug development professionals, offering a foundational understanding of its molecular
structure, electronic properties, and spectroscopic signatures through computational modeling.

Due to a lack of specific published experimental and computational studies on 3,6-
Dimethylpyridazine, this guide outlines the standard and robust quantum chemical
methodologies applied to structurally similar pyridazine and dimethylpyridine derivatives. The
presented data, therefore, serves as a predictive framework and a methodological template for
future research on this specific molecule.

Molecular Structure and Optimization

The initial step in the quantum chemical analysis of 3,6-Dimethylpyridazine involves the
optimization of its molecular geometry to find the most stable conformation (a minimum on the
potential energy surface). This is typically achieved using Density Functional Theory (DFT), a
computational method that provides a good balance between accuracy and computational cost.

Computational Protocol for Geometry Optimization
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A common and reliable method for geometry optimization is the B3LYP functional combined
with a Pople-style basis set, such as 6-311++G(d,p). The "B3LYP" part refers to the Becke, 3-
parameter, Lee-Yang-Parr exchange-correlation functional, which is known for its accuracy in
predicting molecular geometries and energies for a wide range of organic molecules.[1] The "6-
311++G(d,p)" basis set is a flexible set of mathematical functions used to describe the
distribution of electrons within the molecule. The inclusion of diffuse functions ("++") and
polarization functions ("d,p") is crucial for accurately describing the electronic structure of
molecules with heteroatoms and for modeling intermolecular interactions.[2]

The optimization process is iterative, where the forces on each atom are calculated, and the
atomic positions are adjusted until a stationary point on the potential energy surface is reached.
A subsequent frequency calculation is performed to confirm that the optimized structure
corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

[2]

Below is a diagram illustrating the typical workflow for geometry optimization and subsequent
analysis.
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Computational Workflow for 3,6-Dimethylpyridazine Analysis
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Computational workflow for quantum chemical analysis.

Predicted Geometrical Parameters

Based on calculations of similar pyridazine derivatives, the optimized structure of 3,6-
Dimethylpyridazine is expected to be planar. The table below presents predicted bond lengths
and angles. These values are derived from studies on related heterocyclic compounds and

serve as a reliable estimate.
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Parameter Predicted Value

Bond Lengths (A)

N1-N2 1.34
N2-C3 1.33
C3-C4 1.40
C4-C5 1.38
C5-C6 1.40
C6-N1 1.33
C3-C7 (Methyl) 151
C6-C8 (Methyl) 1.51

**Bond Angles (°) **

C6-N1-N2 119.5
N1-N2-C3 1195
N2-C3-C4 122.0
C3-C4-C5 118.5
C4-C5-C6 118.5
C5-C6-N1 122.0

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the
energies of the frontier molecular orbitals, are crucial for understanding its reactivity and
potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the
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HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates
its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-
LUMO gap) is an indicator of the molecule's chemical stability and reactivity.[3] A smaller gap

suggests higher reactivity.

The following diagram illustrates the concept of the HOMO-LUMO gap and its relation to

molecular reactivity.

HOMO-LUMO Energy Gap and Molecular Reactivity
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Relationship between HOMO-LUMO gap and reactivity.

Predicted Electronic Properties

The electronic properties of 3,6-Dimethylpyridazine can be predicted based on DFT
calculations. The table below summarizes key electronic parameters.

Parameter Predicted Value
HOMO Energy -6.5 eV

LUMO Energy -0.5eVv
HOMO-LUMO Gap (AE) 6.0 eV

Dipole Moment 25D
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Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a
fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can
predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation
of experimental spectra.

Computational Protocol for Vibrational Frequencies

The same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) is
typically employed for frequency calculations. The output provides the vibrational frequencies
and their corresponding IR and Raman intensities. It is common practice to scale the calculated
frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match
experimental data, as the theoretical calculations are based on the harmonic oscillator
approximation.

Predicted Vibrational Frequencies

The following table lists some of the key predicted vibrational frequencies for 3,6-
Dimethylpyridazine and their assignments.

Wavenumber (cm~?) (Scaled) Assignment

~3050 C-H stretching (aromatic)
~2950 C-H stretching (methyl)
~1600 C=C stretching (ring)
~1450 C-H bending (methyl)
~1380 C-N stretching

~1050 Ring breathing

~800 C-H out-of-plane bending

NMR Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the
structure of organic molecules. Theoretical calculations of NMR chemical shifts can be
invaluable for assigning signals in experimental spectra and for confirming molecular
structures.

Computational Protocol for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for
calculating NMR chemical shifts.[4] This calculation is typically performed on the optimized
geometry of the molecule. The choice of functional and basis set can significantly impact the
accuracy of the predicted chemical shifts. The calculated isotropic shielding values are then
converted to chemical shifts by referencing them to a standard, typically tetramethylsilane
(TMS).

Predicted *H and **C NMR Chemical Shifts

The table below provides the predicted *H and 3C NMR chemical shifts for 3,6-
Dimethylpyridazine.

Y- Predicted *H Chemical Predicted **C Chemical
Shift (ppm) Shift (ppm)
C3, C6 - ~158
C4,C5 ~7.3 ~125
CHs ~2.7 ~21
Conclusion

This technical guide outlines the standard computational methodologies for the quantum
chemical analysis of 3,6-Dimethylpyridazine. While specific experimental data for this
molecule is not yet available, the theoretical framework presented here, based on robust
calculations of similar compounds, provides a strong foundation for future research. The
predicted geometric, electronic, vibrational, and NMR spectroscopic data offer valuable insights
for researchers in drug discovery and materials science, enabling a deeper understanding of
the properties and potential applications of this promising heterocyclic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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